molecular formula C18H19FN4O B7060112 2-[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile

2-[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile

Cat. No.: B7060112
M. Wt: 326.4 g/mol
InChI Key: GIIRSLYGBCIKFK-UHFFFAOYSA-N
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Description

2-[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorinated methoxyphenyl group attached to a piperazine ring, which is further connected to a methylpyridine carbonitrile moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 4-fluoro-3-methoxyaniline with ethylene glycol to form 4-(4-fluoro-3-methoxyphenyl)piperazine. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon under hydrogenation conditions.

  • Coupling with Pyridine Derivative: : The piperazine intermediate is then coupled with 6-methylpyridine-4-carbonitrile using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane. The reaction is typically conducted at room temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-(4-formyl-3-methoxyphenyl)piperazine derivatives.

    Reduction: Conversion to 2-[4-(4-fluoro-3-methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-amine.

    Substitution: Various substituted phenylpiperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile has been studied for its potential as a ligand for various receptors in the central nervous system. It shows promise in modulating neurotransmitter activity, which could be beneficial in treating neurological disorders.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have anxiolytic and antidepressant properties, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile involves its interaction with specific molecular targets in the body. It is believed to act as a modulator of serotonin and dopamine receptors, influencing neurotransmitter release and uptake. This modulation can lead to changes in mood, cognition, and behavior, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile
  • 2-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile
  • 2-[4-(4-Chlorophenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile

Uniqueness

Compared to similar compounds, 2-[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile stands out due to the presence of both fluorine and methoxy groups on the phenyl ring. This dual substitution pattern enhances its binding affinity and selectivity for certain receptors, potentially leading to more pronounced biological effects.

Properties

IUPAC Name

2-[4-(4-fluoro-3-methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-13-9-14(12-20)10-18(21-13)23-7-5-22(6-8-23)15-3-4-16(19)17(11-15)24-2/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIRSLYGBCIKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N2CCN(CC2)C3=CC(=C(C=C3)F)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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